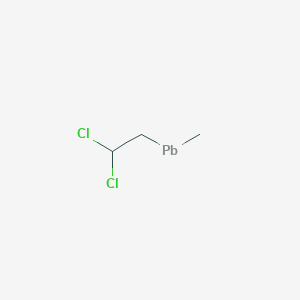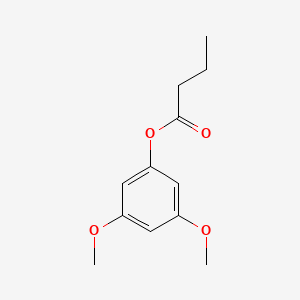![molecular formula C4H3NO2 B12557649 3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one CAS No. 158599-54-3](/img/structure/B12557649.png)
3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxa-1-azatricyclo[3100~2,6~]hexan-4-one is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one typically involves a series of organic reactions. One common method includes the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature. This method is efficient and environmentally benign, providing good to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient synthetic routes are likely employed to maximize yield and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one exerts its effects involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to modulate the NMDA receptor and voltage-gated calcium channels, leading to neuroprotective effects . Molecular docking studies suggest that these compounds can bind to the NMDA receptor in a manner similar to known inhibitors, thereby attenuating neurotoxicity.
Comparison with Similar Compounds
Similar Compounds
4-Oxatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione: Known for its neuroprotective properties.
7-Oxa-2-azatricyclo[7.4.0.0~2,6~]trideca-1(9),10,12-trien-3-ones: Synthesized from biomass-derived levulinic acid and known for their environmentally benign synthesis.
Uniqueness
3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one is unique due to its specific tricyclic structure, which imparts distinct chemical properties and potential applications. Its ability to modulate neuroprotective pathways sets it apart from other similar compounds.
Properties
CAS No. |
158599-54-3 |
|---|---|
Molecular Formula |
C4H3NO2 |
Molecular Weight |
97.07 g/mol |
IUPAC Name |
3-oxa-1-azatricyclo[3.1.0.02,6]hexan-4-one |
InChI |
InChI=1S/C4H3NO2/c6-4-2-1-3(7-4)5(1)2/h1-3H |
InChI Key |
KUSAXTKYYCRTMY-UHFFFAOYSA-N |
Canonical SMILES |
C12C3N1C2OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


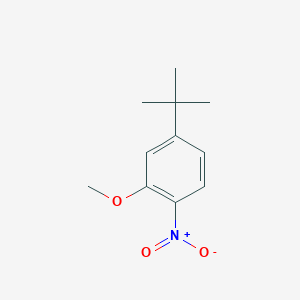
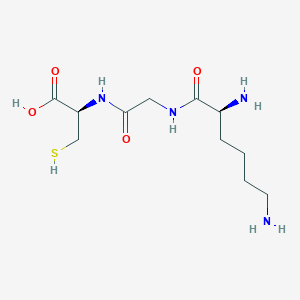
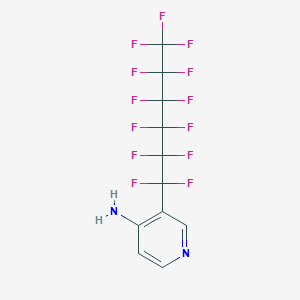
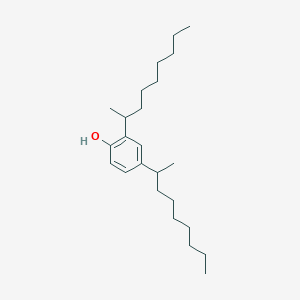
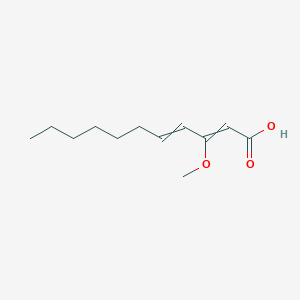
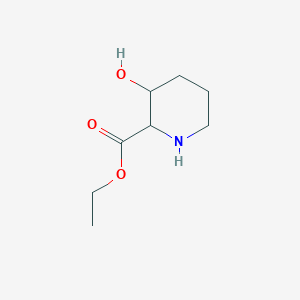
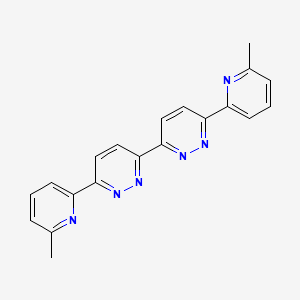
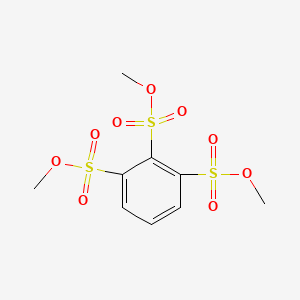
![Propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester](/img/structure/B12557622.png)
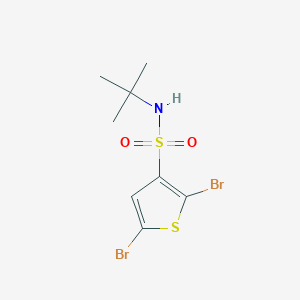
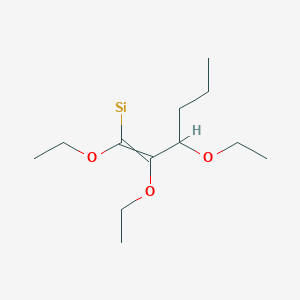
![Piperidine, 3-methyl-1-[2-methyl-1-(2-thienyl)cyclohexyl]-](/img/structure/B12557642.png)
